molecular formula C17H22N2O4 B13498681 2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid

2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid

Cat. No.: B13498681
M. Wt: 318.4 g/mol
InChI Key: CORYWFHTHMGAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butoxycarbonyl chloride with an amino acid derivative, followed by coupling with an indole derivative under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory synthesis, but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid for deprotection of the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various indoline derivatives.

Scientific Research Applications

2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-1H-indol-3-yl)-2-((S)-2-((tert-butoxycarbonyl)amino)-N-methylpropanamido)propanoic acid: Similar structure but with a bromine atom and a methyl group.

    2-[(tert-butoxycarbonyl)amino]-3-(5-hydroxy-1H-indol-3-yl)propanoic acid: Contains a hydroxy group instead of the indole ring.

Uniqueness

2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid is unique due to its specific combination of the Boc-protected amino group and the indole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

4-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-8-11-10-18-13-7-5-4-6-12(11)13/h4-7,10,14,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

CORYWFHTHMGAED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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